3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one
Description
This compound belongs to the coumarin-benzothiazole hybrid family, characterized by a coumarin core (2H-chromen-2-one) substituted at the 3-position with a benzothiazole moiety and at the 7-position with a 3,4-dichlorobenzyloxy group. The dichlorobenzyl group enhances lipophilicity and may influence biological activity, such as antimicrobial or fluorescent properties, by modulating electronic and steric interactions .
Properties
Molecular Formula |
C23H13Cl2NO3S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-17-8-5-13(9-18(17)25)12-28-15-7-6-14-10-16(23(27)29-20(14)11-15)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2 |
InChI Key |
AGHCPXJRRUFADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Chromenone Core: The chromenone structure is often prepared through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves the coupling of the benzothiazole and chromenone moieties. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the chromenone is replaced by the benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the benzothiazole nitrogen and the chromenone oxygen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives of chromenone.
Substitution: Various substituted benzothiazole and chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to bind to specific enzymes and receptors, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The chromenone structure can inhibit enzymes by mimicking natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
3-(1,3-Benzothiazol-2-yl)-7-[(4-Chlorobenzyl)oxy]-2H-chromen-2-one
- Structural Difference : Replaces the 3,4-dichlorobenzyl group with a 4-chlorobenzyloxy substituent.
- Impact : Reduced steric hindrance and altered electronic effects due to the absence of a 3-chloro substituent. This analog (CAS 315237-54-8) has a molecular weight of 419.88 g/mol, slightly lower than the 3,4-dichloro derivative (454.3 g/mol) .
- Applications : Used in fluorescence studies; its simpler substituent may offer better solubility in polar solvents.
3-(1,3-Benzothiazol-2-yl)-7-[(2-Methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
- Structural Difference : Substitutes the dichlorobenzyl group with a 2-methylallyloxy chain.
- Impact : Increased hydrophobicity but reduced halogen-mediated intermolecular interactions (e.g., hydrogen bonding or halogen bonding). This derivative (CAS 308297-66-7) is studied for crystallographic behavior due to its flexible substituent .
2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide (BC15)
- Structural Difference : Replaces the benzyloxy group with an acetamide-linked oxygen.
- BC15 is utilized at 1 mM concentrations in fluorescent dye applications, suggesting superior stability compared to halogenated analogs .
Variations in the Heterocyclic Moiety
Coumarin-Benzimidazole Hybrids
- Structural Difference : Replaces the benzothiazole with a benzimidazole ring (e.g., 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, CAS 210639-80-8).
- Impact : Benzimidazole’s nitrogen-rich structure enhances π-π stacking and hydrogen bonding, improving antimicrobial activity. Studies show MIC values of 2–8 µg/mL against S. aureus and E. coli for benzimidazole derivatives, outperforming benzothiazole analogs in some cases .
Thiazol-4-yl-Coumarin Derivatives
- Structural Difference: Substitutes benzothiazole with a thiazol-4-yl group linked via an anilino bridge (e.g., 3-(2-(4-methylphenylamino)thiazol-4-yl)-2H-chromen-2-one).
- Impact: The thiazole-anilino system introduces conformational flexibility and additional hydrogen-bonding sites. Crystallographic data (orthorhombic space group Pna2₁) reveal distinct packing modes compared to rigid benzothiazole derivatives .
Complex Halogenated Derivatives
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one
- Structural Difference : Incorporates a trifluoromethylbenzyloxy group and ethyl/methyl substitutions on the coumarin core.
- Impact : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability. This derivative (CAS 300772-45-6) is explored in high-throughput screening for kinase inhibition due to its increased steric bulk .
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one
- Structural Difference : Combines bromophenyl-thiazole and chloro-fluorobenzyl groups.
- This analog (CAS 307552-56-3) is studied in materials science for its luminescent properties .
Comparative Data Table
Key Research Findings
- Antimicrobial Activity : Benzimidazole analogs exhibit superior broad-spectrum antibacterial activity compared to benzothiazole derivatives, likely due to enhanced hydrogen-bonding interactions with microbial enzymes .
- Fluorescence Properties : The 3,4-dichlorobenzyloxy group in the target compound may reduce quantum yield compared to acetamide-substituted BC15, but increases photostability in hydrophobic environments .
- Crystallographic Behavior : Allyloxy and trifluoromethyl-substituted derivatives show distinct crystal packing modes, attributed to halogen-π or C–H···π interactions .
Biological Activity
3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that integrates a benzothiazole moiety with a chromenone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique combination of functional groups in this compound enhances its interaction with biological targets, which may lead to significant therapeutic effects.
- Molecular Formula: C23H13Cl2NO3S
- Molecular Weight: 454.3 g/mol
- CAS Number: 308297-65-6
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and chromenone structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
A significant body of evidence supports the anticancer potential of benzothiazole derivatives. Studies have demonstrated that this compound induces DNA damage and triggers G2/M phase arrest in cancer cells. This effect is attributed to the compound's ability to interact with cellular DNA and inhibit critical enzymes involved in cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induces DNA damage and cell cycle arrest |
Study on Anticancer Effects
In a recent study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity, particularly against resistant strains. The study suggested that the dichlorobenzyl ether group enhances its binding affinity to bacterial targets.
The biological activity of this compound can be attributed to its structural features:
- Benzothiazole Moiety: Known for its role in enhancing bioactivity through interactions with various biological macromolecules.
- Chromene Structure: Contributes to the compound's ability to modulate enzyme activity and influence signaling pathways.
- Dichlorobenzyl Ether Group: Enhances lipophilicity, facilitating better membrane permeability and target engagement.
Q & A
(Basic) What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a chromen-2-one core. A common approach includes:
- Step 1: Condensation of a benzothiazole derivative (e.g., 2-aminobenzothiazole) with a substituted chromenone under acidic or basic conditions.
- Step 2: Introduction of the 3,4-dichlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction.
Key Challenges: - Steric hindrance from the dichlorobenzyl group may reduce reaction efficiency.
- Purification difficulties due to byproducts (e.g., incomplete substitution). Use column chromatography or recrystallization for isolation .
Optimization: Adjust reaction time (e.g., 12–24 hours) and temperature (80–120°C) to improve yields.
(Basic) What spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., benzothiazole protons at δ 7.5–8.5 ppm, dichlorobenzyloxy protons at δ 4.5–5.5 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at ~465–470 Da).
- HPLC: Assess purity (>95% purity recommended for biological assays) using C18 columns and acetonitrile/water gradients .
(Advanced) How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended?
Methodological Answer:
- Crystallization: Use solvent diffusion (e.g., DMSO/ethanol) to grow single crystals.
- Data Collection: Employ synchrotron radiation for high-resolution data.
- Software:
- SHELX Suite: For structure solution (SHELXD) and refinement (SHELXL). Validate hydrogen-bonding networks using Coot .
- PLATON/CHECKCIF: For structure validation (e.g., detecting missed symmetry or twinning) .
Example: A related chromenone derivative (PubChem CID 300772-45-6) was resolved using SHELXL, revealing planar chromenone and benzothiazole moieties .
(Advanced) How do substitution patterns on the benzyloxy group affect biological activity?
Methodological Answer:
- Comparative SAR Studies: Replace 3,4-dichlorobenzyl with trifluoromethyl () or nitro () groups.
- Biological Testing: Assess antiproliferative activity (e.g., IC50 against HEPG2 cells) or enzyme inhibition (e.g., acetylcholinesterase).
- Findings: Dichloro substituents enhance lipophilicity (LogP ~4.2) and membrane permeability compared to methoxy derivatives (LogP ~3.5) .
(Advanced) What computational methods predict physicochemical properties and target interactions?
Methodological Answer:
- LogP/Solubility: Use ChemAxon or Schrödinger QikProp to predict partition coefficients and aqueous solubility.
- Molecular Docking: Autodock Vina or Glide to model interactions with enzymes (e.g., binding to cytochrome P450’s hydrophobic pockets).
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
(Advanced) What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antiproliferative Assays: MTT/WST-1 assays on cancer cell lines (e.g., HEPG2, MCF-7). IC50 values <10 µM indicate promising activity .
- Enzyme Inhibition: Fluorescence-based assays for kinases or oxidases (e.g., MAO-B inhibition measured via kynuramine oxidation).
- ROS Scavenging: DCFH-DA assay to quantify antioxidant capacity .
(Advanced) How can reaction byproducts be identified and mitigated during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., mono-substituted chromenone).
- Mitigation Strategies:
- Optimize stoichiometry (e.g., 1.2 equivalents of dichlorobenzyl chloride).
- Add catalysts (e.g., DMAP for Mitsunobu reactions) to enhance regioselectivity .
(Advanced) What are the implications of hydrogen-bonding patterns in crystallographic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
